molecular formula C21H20BrNO6 B7821347 (-)-Bicuculline (methobromide)

(-)-Bicuculline (methobromide)

Cat. No.: B7821347
M. Wt: 462.3 g/mol
InChI Key: BWXCECYGGMGBHD-VOMIJIAVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Bicuculline (methobromide) is a chemical compound known for its role as a potent antagonist of gamma-aminobutyric acid (GABA) receptors. This compound is widely used in scientific research to study the inhibitory neurotransmitter systems in the brain. (-)-Bicuculline (methobromide) is a derivative of bicuculline, which is a naturally occurring alkaloid found in several plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Bicuculline (methobromide) typically involves multiple steps, starting from the natural alkaloid bicuculline. The process includes the bromination of bicuculline to introduce the methobromide group. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide .

Industrial Production Methods

Industrial production of (-)-Bicuculline (methobromide) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

(-)-Bicuculline (methobromide) undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the methobromide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, which are useful for studying the structure-activity relationships of GABA receptor antagonists.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions to prevent degradation of the compound.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of (-)-Bicuculline (methobromide), which are valuable for pharmacological studies.

Scientific Research Applications

(-)-Bicuculline (methobromide) has a wide range of applications in scientific research:

    Neuroscience: It is extensively used to study the inhibitory neurotransmitter systems in the brain, particularly the role of GABA receptors in synaptic transmission and neural circuitry.

    Pharmacology: The compound is used to investigate the pharmacological properties of GABA receptor antagonists and to develop new therapeutic agents for neurological disorders.

    Toxicology: Research on (-)-Bicuculline (methobromide) helps in understanding the toxic effects of GABA receptor inhibition and the potential risks associated with exposure to GABA antagonists.

    Medicinal Chemistry: The compound serves as a lead structure for the design and synthesis of new drugs targeting GABA receptors.

Mechanism of Action

(-)-Bicuculline (methobromide) exerts its effects by binding to the GABA receptors in the brain, specifically the GABA_A subtype. By blocking these receptors, the compound inhibits the action of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal excitability. This mechanism is crucial for studying the role of GABAergic inhibition in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    Picrotoxin: Another GABA receptor antagonist, but with a different chemical structure and mechanism of action.

    Gabazine: A synthetic GABA_A receptor antagonist with similar pharmacological properties.

    Penicillin: Known to have GABA_A receptor antagonistic effects at high concentrations, although it is primarily used as an antibiotic.

Uniqueness of (-)-Bicuculline (methobromide)

(-)-Bicuculline (methobromide) is unique due to its high specificity and potency as a GABA_A receptor antagonist. Its well-defined mechanism of action and extensive use in research make it a valuable tool for studying inhibitory neurotransmission and developing new therapeutic agents.

Properties

IUPAC Name

(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXCECYGGMGBHD-VOMIJIAVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Bicuculline (methobromide)
Reactant of Route 2
Reactant of Route 2
(-)-Bicuculline (methobromide)
Reactant of Route 3
Reactant of Route 3
(-)-Bicuculline (methobromide)
Reactant of Route 4
Reactant of Route 4
(-)-Bicuculline (methobromide)
Reactant of Route 5
Reactant of Route 5
(-)-Bicuculline (methobromide)
Reactant of Route 6
Reactant of Route 6
(-)-Bicuculline (methobromide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.